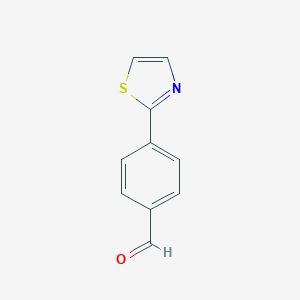

4-Thiazol-2-yl-benzaldehyde

Description

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLBILPEELCFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441376 | |

| Record name | 4-Thiazol-2-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198904-53-9 | |

| Record name | 4-Thiazol-2-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Thiazol-2-yl-benzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical and Structural Information

This compound is a solid organic compound characterized by a benzaldehyde ring substituted with a thiazole ring at the para position.[1] Its chemical structure combines the reactive aldehyde functional group with the versatile thiazole moiety, making it a valuable building block in the synthesis of a wide range of more complex molecules.[2]

Structural Identifiers

The definitive structural identifiers for this compound are crucial for accurate documentation and database referencing. These include its IUPAC name, CAS registry number, and various line notations that encode its molecular structure.

-

IUPAC Name : 4-(1,3-thiazol-2-yl)benzaldehyde[1]

-

CAS Number : 198904-53-9[1]

-

SMILES : O=Cc1ccc(cc1)-c2nccs2

-

InChI : InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H

-

InChIKey : LQLBILPEELCFQI-UHFFFAOYSA-N

Quantitative Chemical Data

The following table summarizes the key quantitative chemical properties of this compound. It should be noted that while the molecular formula and weight are well-established, experimentally determined physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NOS | [1][3] |

| Molecular Weight | 189.23 g/mol | [3][4] |

| Physical Form | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available |

Experimental Protocols

It is important to note that this is a generalized protocol and would require optimization of reaction conditions such as solvent, temperature, and reaction time to achieve a good yield of the desired product.

Biological Significance and Applications

The thiazole ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Derivatives of this compound are of particular interest due to the potential for a wide range of chemical modifications at the aldehyde group, allowing for the creation of large libraries of compounds for biological screening.[2] Research has indicated that derivatives of this compound exhibit significant biological activities, including potential applications as enzyme inhibitors.[2]

The diagram below illustrates a generalized workflow for the utilization of this compound in a drug discovery program.

Caption: Drug discovery workflow using this compound.

References

- 1. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-(1,3-Thiazol-2-yl)benzaldehyde, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-(1,3-thiazol-2-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

4-Thiazol-2-yl-benzaldehyde CAS number and molecular weight

An In-depth Technical Guide to 4-Thiazol-2-yl-benzaldehyde: Properties, Synthesis, and Derivatives

For researchers, scientists, and professionals in drug development, this compound is a key building block in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis protocols for its derivatives, and their potential therapeutic applications.

Core Compound Properties: this compound

This compound is an aromatic aldehyde featuring a thiazole ring substituent. Its chemical information is summarized below.

| Property | Value | Citations |

| CAS Number | 198904-53-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇NOS | [1][2][3][5] |

| Molecular Weight | 189.23 g/mol | [1][2][4][5] |

| IUPAC Name | 4-(1,3-thiazol-2-yl)benzaldehyde | [1][3] |

| Physical Form | Solid | [5][6] |

| SMILES String | O=Cc1ccc(cc1)-c2nccs2 | [5][6] |

| InChI Key | LQLBILPEELCFQI-UHFFFAOYSA-N | [5][6] |

Synthesis of Thiazole Derivatives

This compound serves as a versatile precursor for the synthesis of a wide array of thiazole derivatives. A common synthetic route involves the reaction of the aldehyde with compounds containing a primary amine to form a Schiff base, which can then undergo further cyclization or modification.

A general experimental protocol for the synthesis of thiazole-containing hydrazones, a class of derivatives with significant biological activity, is as follows:

-

Thiosemicarbazone Formation: An equimolar mixture of this compound and a substituted thiosemicarbazide is refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid or HCl).[4][7] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting thiosemicarbazone is then reacted with an α-haloketone (e.g., phenacyl bromide) in a solvent like ethanol under reflux.[4] This step forms the thiazole ring.

-

Purification: The final product is typically purified by filtration, washing with a cold solvent, and recrystallization to yield the pure thiazole derivative.[8][9]

Characterization of the synthesized compounds is crucial and is generally performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2][5]

Biological Activities and Potential Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively studied for a range of biological activities.[10] These derivatives are being investigated as potential therapeutic agents in various disease areas.

| Biological Activity | Potential Signaling Pathway/Target | Citations |

| Anticancer | PI3K/mTOR pathway inhibition, cytotoxicity against various cancer cell lines | [1] |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria, as well as fungal strains | [2][4][6] |

| Enzyme Inhibition | Acetylcholinesterase (AChE) inhibition (relevant to Alzheimer's disease), Aldehyde Dehydrogenase (ALDH) inhibition | [3][11] |

| Antiviral | Inhibition of viral proteases, such as SARS-CoV-2 main protease | [12] |

| Anti-inflammatory | Inhibition of PGE2 secretion | [13] |

The diverse biological activities of these derivatives highlight their potential to modulate key cellular signaling pathways. For instance, derivatives showing anticancer properties may interfere with cell proliferation and survival pathways, while enzyme inhibitors can directly target proteins involved in disease progression.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound|CAS 198904-53-9 [benchchem.com]

- 11. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

Spectroscopic Profile of 4-Thiazol-2-yl-benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Thiazol-2-yl-benzaldehyde. The information presented herein is essential for the verification of the synthesis and for the quality control of this compound in research and development settings. This document includes tabulated summaries of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining these spectra, and a workflow diagram for the spectroscopic analysis of the synthesized compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from spectral databases and analysis of structurally similar compounds.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.05 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.10 | Doublet | 2H | Aromatic (ortho to -CHO) |

| ~7.95 | Doublet | 2H | Aromatic (ortho to thiazole) |

| ~7.90 | Doublet | 1H | Thiazole C4-H |

| ~7.50 | Doublet | 1H | Thiazole C5-H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | Aldehyde Carbonyl (C=O) |

| ~168.0 | Thiazole C2 |

| ~144.0 | Thiazole C4 |

| ~138.0 | Aromatic C (ipso to thiazole) |

| ~136.0 | Aromatic C (ipso to -CHO) |

| ~130.0 | Aromatic CH (ortho to -CHO) |

| ~127.0 | Aromatic CH (ortho to thiazole) |

| ~122.0 | Thiazole C5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1580 | Strong | Aromatic C=C Stretch |

| ~1520 | Medium | Thiazole Ring Stretch |

| ~1200 | Strong | C-N Stretch |

| ~830 | Strong | para-Substituted Benzene C-H Bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Adduct | Source |

| 189.02 | [M]⁺ | Predicted[1] |

| 190.03 | [M+H]⁺ | Predicted[1] |

| 212.01 | [M+Na]⁺ | Predicted[1] |

M = Molecular Ion (C₁₀H₇NOS)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃, ~0.7 mL). The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The mass spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

4-Thiazol-2-yl-benzaldehyde: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality attached to a thiazole ring, provides a versatile platform for the construction of a diverse array of complex molecules and pharmacologically active agents. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, imparting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key transformations, experimental protocols, and its application in the development of targeted therapeutics.

Chemical Properties and Reactivity

The synthetic versatility of this compound stems from the reactivity of its aldehyde group and the electronic nature of the thiazole ring. The aldehyde functionality serves as a key handle for a multitude of organic transformations, including:

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., Knoevenagel condensation) and amines (to form Schiff bases), providing access to a wide range of functionalized derivatives.

-

Olefinations: The aldehyde is a suitable substrate for Wittig-type reactions, enabling the formation of carbon-carbon double bonds with controlled stereochemistry.

-

Redox Chemistry: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the benzyl alcohol, offering further avenues for molecular elaboration.

The thiazole ring, being an electron-deficient aromatic system, can participate in various substitution reactions, although its reactivity is influenced by the substitution pattern.

Key Synthetic Transformations and Experimental Protocols

This section details several key synthetic transformations utilizing this compound as a starting material, providing generalized experimental protocols and quantitative data for representative reactions.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide spectrum of biological activities. The Claisen-Schmidt condensation of this compound with substituted acetophenones provides a straightforward route to thiazole-containing chalcones.

General Experimental Protocol:

A mixture of this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) is dissolved in ethanol. To this solution, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for a specified time until completion (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Quantitative Data for Representative Chalcone Synthesis:

| Acetophenone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4'-Methylacetophenone | KOH | Ethanol | 4-6 | 85-95 | N/A |

| 4'-Chloroacetophenone | NaOH | Ethanol | 5-7 | 80-90 | N/A |

| 4'-Methoxyacetophenone | KOH | Ethanol | 4-6 | 88-96 | N/A |

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Schiff Base Formation

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands in coordination chemistry and have demonstrated significant antimicrobial and anticancer activities.[1][2] They are readily synthesized through the condensation of this compound with primary amines.

General Experimental Protocol:

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol), a primary amine (1.0 eq.) is added, followed by a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for a specified period, and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried to yield the Schiff base.

Quantitative Data for Representative Schiff Base Synthesis:

| Primary Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Ethanol | 3-5 | 85-95 | [3] |

| 4-Chloroaniline | Methanol | 4-6 | 80-90 | [4] |

| 4-Methoxyaniline | Ethanol | 3-5 | 88-97 | [4] |

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound. This reaction, when applied to this compound, provides access to α,β-unsaturated systems which are valuable precursors for further synthetic manipulations.[5][6]

General Experimental Protocol:

A mixture of this compound (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.), and a catalytic amount of a base (e.g., piperidine, ammonium acetate) in a suitable solvent (e.g., ethanol, toluene) is stirred at room temperature or heated. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data for Representative Knoevenagel Condensations:

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Malononitrile | Piperidine | Ethanol | 25 | 90-98 | [7] |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 80 | 85-95 | [5] |

| Diethyl Malonate | DBU | Water | 25 | 80-90 | [5] |

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The reaction of this compound with a phosphonium ylide allows for the stereoselective formation of a double bond, providing access to a variety of vinyl-substituted thiazoles.[8][9]

General Experimental Protocol:

To a suspension of a phosphonium salt in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere, a strong base (e.g., n-BuLi, NaH) is added at a low temperature to generate the ylide. After stirring for a specified time, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.

Quantitative Data for Representative Wittig Reactions:

| Phosphonium Ylide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | 2-4 | 75-85 | N/A |

| (Carbethoxymethylene)triphenylphosphorane | NaH | THF | 3-5 | 80-90 | [10] |

| Benzyltriphenylphosphonium chloride | n-BuLi | Diethyl Ether | 2-4 | 70-80 | N/A |

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Applications in Drug Discovery and Development

Derivatives of this compound have shown significant promise in the field of drug discovery, exhibiting a range of biological activities.

Anticancer Activity

Many chalcones and Schiff bases synthesized from this compound have been evaluated for their anticancer properties.[11][12][13] These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

IC50 Values of Representative Thiazole Derivatives Against Cancer Cell Lines:

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-Chalcone | BGC-823 (Gastric) | < 10 | [12] |

| Thiazolyl-Chalcone | PC-3 (Prostate) | < 10 | [12] |

| Thiazolyl-Chalcone | NCI-H460 (Lung) | < 10 | [12] |

| Thiazole-based EGFR Inhibitor | A549 (Lung) | 5.176 | [14] |

| Thiazole-based EGFR Inhibitor | MCF-7 (Breast) | 35.724 | [14] |

Several thiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[15][16][17][18] This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[17][18]

Certain thiazole-based compounds have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[14][19][20] Inhibition of EGFR signaling can block downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Schiff bases derived from this compound have been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[1][2] The imine linkage and the thiazole nucleus are thought to be crucial for their biological activity.

Minimum Inhibitory Concentration (MIC) of Representative Thiazole-based Schiff Bases:

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| Schiff Base 1 | 50 | 50 | >100 | 100 | |

| Schiff Base 2 | 25 | 50 | 50 | >100 | [1] |

| Schiff Base 3 | 12.5 | 25 | 25 | 50 | [1] |

Note: The data presented are representative and may vary based on the specific Schiff base structure and the microbial strains tested.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations provides access to a rich diversity of heterocyclic compounds. The derivatives synthesized from this core have demonstrated significant potential in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The detailed protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents and functional materials. Further exploration of the synthetic potential of this compound is expected to lead to the discovery of new molecules with unique properties and applications.

References

- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 3. ijpbs.com [ijpbs.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 15. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 17. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. unn.edu.ng [unn.edu.ng]

Reactivity of the Aldehyde Group in 4-Thiazol-2-yl-benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiazol-2-yl-benzaldehyde is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group appended to a thiazole-substituted benzene ring, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, imparting a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The aldehyde functional group serves as a key handle for molecular elaboration, readily participating in a variety of chemical transformations. Understanding the reactivity of this aldehyde group is paramount for its effective utilization in the design and synthesis of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and relevant quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 198904-53-9 |

| Molecular Formula | C₁₀H₇NOS |

| Molecular Weight | 189.23 g/mol |

| Appearance | Solid |

| IUPAC Name | 4-(1,3-thiazol-2-yl)benzaldehyde |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electronic properties of the thiazolyl-phenyl scaffold. The key reactions of the aldehyde group are detailed below.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(thiazol-2-yl)benzoic acid. This transformation is a crucial step in the synthesis of many derivatives, including esters and amides, which are of significant interest in drug discovery.

Experimental Protocol (Adapted from general procedures for benzaldehyde oxidation):

-

Reagents and Conditions: A common and effective method for this oxidation is the use of potassium permanganate (KMnO₄) in an alkaline aqueous solution.

-

Procedure: To a solution of this compound (1.0 eq) in a mixture of t-butanol and water, add a solution of sodium dihydrogen phosphate (NaH₂PO₄) as a buffer. Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.05 eq) while maintaining the temperature below 30°C. The reaction is stirred until the purple color of the permanganate disappears. The reaction mixture is then acidified with HCl, and the resulting precipitate of 4-(thiazol-2-yl)benzoic acid is collected by filtration, washed with cold water, and dried.

-

Expected Yield: Yields for this type of oxidation are typically high, often exceeding 80%.

Quantitative Data for 4-(Thiazol-2-yl)benzoic acid:

| Data Type | Value |

| Molecular Formula | C₁₀H₇NO₂S |

| Molecular Weight | 205.23 g/mol |

| ¹H NMR (DMSO-d₆, δ) | ~8.10 (d, 2H, Ar-H), ~8.00 (d, 2H, Ar-H), ~7.95 (d, 1H, Thiazole-H), ~7.80 (d, 1H, Thiazole-H), ~13.0 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆, δ) | ~167.0 (C=O), ~165.0 (Thiazole C2), ~144.0 (Thiazole C4), ~138.0 (Ar-C), ~132.0 (Ar-C), ~130.0 (Ar-CH), ~128.0 (Ar-CH), ~122.0 (Thiazole C5) |

| IR (KBr, cm⁻¹) | ~3000-2500 (O-H stretch), ~1680 (C=O stretch), ~1600, ~1450 (C=C stretch) |

Reduction to Benzyl Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (4-(thiazol-2-yl)phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Experimental Protocol (Adapted from general procedures for benzaldehyde reduction):

-

Reagents and Conditions: Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and selective reagent for this reduction.

-

Procedure: To a solution of this compound (1.0 eq) in methanol at 0°C, sodium borohydride (NaBH₄) (approx. 1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to afford (4-(thiazol-2-yl)phenyl)methanol.

-

Expected Yield: This reduction is generally very efficient, with yields often greater than 90%.[1][2]

Quantitative Data for (4-(Thiazol-2-yl)phenyl)methanol:

| Data Type | Value |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| ¹H NMR (CDCl₃, δ) | ~7.90 (d, 1H, Thiazole-H), ~7.85 (d, 2H, Ar-H), ~7.45 (d, 2H, Ar-H), ~7.35 (d, 1H, Thiazole-H), ~4.75 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ) | ~168.0 (Thiazole C2), ~143.0 (Thiazole C4), ~142.0 (Ar-C), ~132.0 (Ar-C), ~128.0 (Ar-CH), ~127.0 (Ar-CH), ~119.0 (Thiazole C5), ~65.0 (CH₂) |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~3100 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, ~1450 (C=C stretch) |

Nucleophilic Addition: Knoevenagel Condensation

The aldehyde group readily undergoes condensation reactions with active methylene compounds in the presence of a basic catalyst, a reaction known as the Knoevenagel condensation. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.

Experimental Protocol (Knoevenagel condensation with malononitrile):

-

Reagents and Conditions: A mixture of this compound and malononitrile in the presence of a weak base like piperidine or a Lewis acid catalyst in a solvent such as ethanol or toluene.

-

Procedure: To a solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature or gently heated to facilitate the reaction. The product, 2-(4-(thiazol-2-yl)benzylidene)malononitrile, often precipitates from the reaction mixture and can be collected by filtration.

-

Expected Yield: High yields, typically in the range of 85-95%, are expected for this reaction.[3]

Quantitative Data for 2-(4-(Thiazol-2-yl)benzylidene)malononitrile:

| Data Type | Value |

| Molecular Formula | C₁₃H₇N₃S |

| Molecular Weight | 237.28 g/mol |

| ¹H NMR (DMSO-d₆, δ) | ~8.60 (s, 1H, =CH), ~8.20 (d, 2H, Ar-H), ~8.05 (d, 1H, Thiazole-H), ~7.95 (d, 2H, Ar-H), ~7.85 (d, 1H, Thiazole-H) |

| ¹³C NMR (DMSO-d₆, δ) | ~166.0 (Thiazole C2), ~161.0 (=CH), ~144.0 (Thiazole C4), ~138.0 (Ar-C), ~134.0 (Ar-C), ~132.0 (Ar-CH), ~130.0 (Ar-CH), ~123.0 (Thiazole C5), ~115.0 (CN), ~114.0 (CN), ~83.0 (C(CN)₂) |

| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1580, ~1450 (Ar C=C stretch) |

Nucleophilic Addition: Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

Experimental Protocol (Wittig reaction with (triphenylphosphoranylidene)acetonitrile):

-

Reagents and Conditions: The reaction is typically carried out by first generating the phosphorus ylide from the corresponding phosphonium salt using a strong base like n-butyllithium in an anhydrous aprotic solvent such as THF. The aldehyde is then added to the ylide solution.

-

Procedure: To a suspension of (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting ylide solution is stirred for 30 minutes, after which a solution of this compound (1.0 eq) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product, 3-(4-(thiazol-2-yl)phenyl)acrylonitrile, is extracted with an organic solvent.

-

Expected Yield: The Wittig reaction generally gives good to excellent yields, often in the range of 70-90%.[4]

Quantitative Data for 3-(4-(Thiazol-2-yl)phenyl)acrylonitrile:

| Data Type | Value |

| Molecular Formula | C₁₂H₈N₂S |

| Molecular Weight | 212.27 g/mol |

| ¹H NMR (CDCl₃, δ) | ~7.95 (d, 1H, Thiazole-H), ~7.90 (d, 2H, Ar-H), ~7.60 (d, 2H, Ar-H), ~7.45 (d, 1H, =CH), ~7.40 (d, 1H, Thiazole-H), ~5.90 (d, 1H, =CH) |

| ¹³C NMR (CDCl₃, δ) | ~167.0 (Thiazole C2), ~148.0 (=CH), ~143.0 (Thiazole C4), ~138.0 (Ar-C), ~134.0 (Ar-C), ~129.0 (Ar-CH), ~128.0 (Ar-CH), ~120.0 (Thiazole C5), ~118.0 (CN), ~98.0 (=CH) |

| IR (KBr, cm⁻¹) | ~2215 (C≡N stretch), ~1620 (C=C stretch), ~970 (trans C-H bend) |

Biological Significance and Signaling Pathway Involvement

Derivatives of this compound have been shown to possess a range of biological activities. Notably, benzaldehyde and its derivatives have been reported to suppress multiple signaling pathways in cancer cells, including the MAPK/ERK pathway.[5][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The proposed mechanism of action involves the inhibition of key kinases within the MAPK/ERK cascade, such as MEK or ERK, or interference with upstream signaling components. This inhibition can lead to the downregulation of proliferative signals and the induction of apoptosis in cancer cells.

Caption: Proposed inhibition of the MEK/ERK signaling pathway by this compound derivatives.

Caption: General experimental workflow for the derivatization and biological evaluation of this compound.

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically useful functional group. Its ability to undergo a wide range of transformations, including oxidation, reduction, and various nucleophilic addition reactions, makes it an invaluable precursor for the synthesis of diverse chemical libraries. The resulting derivatives, incorporating the biologically significant thiazole scaffold, have shown promise as modulators of key signaling pathways implicated in diseases such as cancer. This technical guide provides a foundational understanding of the reactivity of this important building block, offering valuable insights for researchers and scientists engaged in the field of drug discovery and development. Further exploration of the chemical space accessible from this compound is warranted to unlock its full therapeutic potential.

Disclaimer: The experimental protocols and quantitative data provided in this guide are based on established chemical principles and data from structurally related compounds. Actual results may vary, and it is recommended to optimize reaction conditions for specific applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Functionalization of the Thiazole Ring in Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including FDA-approved drugs.[1] When incorporated into a benzaldehyde scaffold, it provides a versatile platform for developing novel therapeutic agents. This technical guide offers a comprehensive overview of the core strategies for the functionalization of the thiazole ring within benzaldehyde derivatives, detailing synthetic protocols, presenting quantitative data, and illustrating relevant biological pathways.

Core Synthetic Strategies: The Hantzsch Thiazole Synthesis

A primary and highly adaptable method for the construction of the initial thiazole-benzaldehyde scaffold is the Hantzsch thiazole synthesis.[2][3] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-arylthiazoles, thiourea is commonly employed as the thioamide component.

General Reaction Scheme

The synthesis begins with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Caption: General workflow of the Hantzsch thiazole synthesis.

Key Functionalization Reactions of the Thiazole-Benzaldehyde Scaffold

Once the core thiazole-benzaldehyde structure is assembled, further functionalization can be achieved through various reactions targeting specific positions on the thiazole ring. The electron density of the thiazole ring dictates its reactivity: the C5 position is generally the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack and deprotonation.[5]

Electrophilic Substitution (C5-Position)

Electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the C5 position.[5] The presence of electron-donating groups at the C2 position can further facilitate these reactions.[5]

Nucleophilic Substitution and C-H Functionalization (C2-Position)

The C2-hydrogen is the most acidic proton on the thiazole ring and can be removed by strong bases like organolithium reagents, creating a nucleophilic center for subsequent reactions with electrophiles.[5] This approach is fundamental for introducing a wide range of substituents at this position.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds.[6] This is particularly useful for the arylation of the thiazole ring, often at the 2- or 5-position, by coupling a halo-thiazole derivative with a boronic acid.

Caption: Synthetic workflow for thiazole-benzaldehyde derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative thiazole-benzaldehyde scaffold and its subsequent functionalization via Suzuki-Miyaura coupling.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-formylphenyl)thiazole

This protocol describes a one-pot, two-step synthesis of a 2-arylidenehydrazinyl-4-arylthiazole, which can be adapted for the synthesis of 2-amino-4-(4-formylphenyl)thiazole by using 4-formylphenacyl bromide.[7][8]

Materials:

-

4-Formylbenzaldehyde (1 mmol)

-

Thiosemicarbazide (1 mmol)

-

4-Formylphenacyl bromide (1 mmol)

-

Ethanol (10 mL)

-

Sulphamic acid (10 mol%)

-

Sodium acetate (3 mmol)

-

Glacial acetic acid (0.5 mL)

Procedure:

-

In a round-bottomed flask, a mixture of 4-formylbenzaldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulphamic acid (10 mol%) in ethanol (10 mL) is stirred at room temperature for 10-20 minutes. The formation of the thiosemicarbazone intermediate is monitored by TLC.[8]

-

Without isolating the intermediate, 4-formylphenacyl bromide (1 mmol), sodium acetate (3 mmol), and glacial acetic acid (0.5 mL) are added to the reaction mixture.[8]

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.[7]

-

The reaction mixture is then poured into ice-cold water.[8]

-

The resulting solid precipitate is collected by filtration, dried, and purified by recrystallization from a suitable solvent like ethanol.[7]

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-(4-formylphenyl)thiazole

This is a generalized protocol for the Suzuki-Miyaura cross-coupling of a halo-thiazole derivative with an arylboronic acid, based on established procedures.[9][10][11] (Note: The starting 2-bromo-4-(4-formylphenyl)thiazole would need to be synthesized, for instance, via Sandmeyer reaction from the corresponding 2-amino derivative).

Materials:

-

2-Bromo-4-(4-formylphenyl)thiazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand) (0.01-0.05 eq)

-

Base (e.g., K₂CO₃, KF, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry Schlenk tube, add the 2-bromo-4-(4-formylphenyl)thiazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst.[10]

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]

-

Add the anhydrous solvent via syringe.[9]

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[10]

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

The crude product is then purified by flash column chromatography on silica gel to yield the desired functionalized product.[10]

Quantitative Data Summary

The following tables summarize representative reaction yields and biological activities for thiazole-benzaldehyde derivatives.

Table 1: Synthesis and Functionalization Yields

| Entry | Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Reference(s) |

| 1 | Hantzsch Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | SiW.SiO₂, Ethanol/Water, 65°C or ultrasonic irradiation | 79-90 | [3][12] |

| 2 | Hantzsch Synthesis | Aromatic aldehyde, thiosemicarbazide, phenacyl bromide | Sulphamic acid, NaOAc/HOAc, RT | Good | [7][8] |

| 3 | C-H Alkenylation | 4-methylthiazole, n-butyl acrylate | Pd(OAc)₂, Ag₂CO₃, TFA | 55-67 | [13] |

| 4 | Suzuki Coupling | 2-thiazole bromide, (3-adamant-1-yl)-(4-fluorophenyl)boronic acid | Pd catalyst | - | [14] |

Table 2: Biological Activity of Thiazole-Benzaldehyde Derivatives

| Compound Class | Target/Assay | Cell Line | Activity (IC₅₀) | Reference(s) |

| Thiazole derivatives | VEGFR-2 Inhibition | - | 0.15 µM | [15] |

| Thiazole derivatives | Anticancer | MCF-7 | 2.57 ± 0.16 µM | [15] |

| Thiazole derivatives | Anticancer | HepG2 | 7.26 ± 0.44 µM | [15] |

| Hydrazinyl thiazoles | Anticancer | C6 | 3.83 µM | [16] |

| PI3K/mTOR dual inhibitors | PI3Kα | - | 0.086 ± 0.005 μM | [17] |

| PI3K/mTOR dual inhibitors | mTOR | - | 0.221 ± 0.014 μM | [17] |

| Thiazole-hydrazones | α-glucosidase | - | 6.2 ± 0.19 μM | [18] |

Biological Applications and Signaling Pathways

Thiazole-benzaldehyde derivatives have demonstrated significant potential as anticancer agents, largely due to their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways.[19][20]

Inhibition of Kinase Signaling Pathways

A prominent mechanism of action for many anticancer thiazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2, and downstream signaling cascades like the PI3K/Akt/mTOR pathway.[15][16][17] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[20][21]

Caption: Inhibition of kinase signaling pathways by thiazole derivatives.

Conclusion and Future Outlook

The thiazole-benzaldehyde scaffold is a highly "privileged" structure in drug discovery, offering a robust platform for the synthesis of diverse and biologically active molecules.[1] The functionalization of this core, guided by structure-activity relationship (SAR) studies, continues to yield potent inhibitors of key biological targets.[22][23] Future research will likely focus on developing more selective and potent derivatives, exploring novel functionalization methodologies, and expanding the therapeutic applications of this versatile chemical scaffold.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. orientjchem.org [orientjchem.org]

- 8. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. mdpi.com [mdpi.com]

- 13. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation - Lookchem [lookchem.com]

- 14. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Thiazol-2-yl-benzaldehyde: A Versatile Intermediate in Synthetic Chemistry for Drug Discovery

For Immediate Release

A Comprehensive Technical Guide on the Synthetic Utility of 4-Thiazol-2-yl-benzaldehyde

[City, State] – [Date] – this compound has emerged as a pivotal building block for researchers and scientists in the field of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive aldehyde group attached to a thiazole ring, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide offers an in-depth exploration of the role of this compound as a synthetic intermediate, complete with experimental protocols, quantitative data, and pathway visualizations to empower researchers in their quest for novel therapeutic agents.

Core Properties and Synthetic Potential

This compound, with the chemical formula C₁₀H₇NOS and a molecular weight of 189.23 g/mol , is a solid compound at room temperature. The aldehyde functional group is the primary site of reactivity, readily undergoing a variety of chemical transformations. These reactions are fundamental to its role as a versatile synthetic intermediate, allowing for the construction of more complex molecular scaffolds.

Key Synthetic Transformations and Applications

The strategic importance of this compound lies in its ability to serve as a precursor for a multitude of bioactive molecules. The principal reactions involving the aldehyde functionality include:

-

Schiff Base Formation: Condensation reactions with primary amines yield Schiff bases (imines), which are themselves valuable intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer properties.

-

Chalcone Synthesis (Claisen-Schmidt Condensation): Reaction with acetophenones in the presence of a base affords chalcones. These α,β-unsaturated ketones are precursors to various heterocyclic systems like pyrimidines and oxazines, which are known to possess diverse pharmacological activities.

-

Knoevenagel Condensation: Reaction with active methylene compounds, catalyzed by a weak base, leads to the formation of C=C bonds, providing a route to a variety of substituted alkenes.

-

Wittig Reaction: The reaction with phosphorus ylides offers a powerful method for the synthesis of stilbene derivatives and other alkenes with high stereoselectivity.

The thiazole moiety within the structure is a well-established pharmacophore, present in numerous approved drugs. Its presence in derivatives of this compound is often associated with enhanced biological activity.

Experimental Protocols

General Procedure for Schiff Base Synthesis

A solution of this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, is treated with a primary amine (1 equivalent). A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is typically refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product Schiff base is isolated by filtration or evaporation of the solvent, followed by purification, typically through recrystallization.

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

To a stirred solution of this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol, an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise. The reaction is typically stirred at room temperature for several hours. The resulting chalcone precipitates from the solution and is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data for reactions involving this compound. Please note that specific yields and physical properties will vary depending on the specific reactants and reaction conditions.

| Reactant 2 (Amine) | Product (Schiff Base) | Yield (%) | Melting Point (°C) | Key Spectral Data |

| Aniline | N-(4-(thiazol-2-yl)benzylidene)aniline | 85 | 118-120 | IR (cm⁻¹): 1625 (C=N); ¹H NMR (δ, ppm): 8.5 (s, 1H, -CH=N-) |

| 4-Chloroaniline | 4-chloro-N-(4-(thiazol-2-yl)benzylidene)aniline | 88 | 135-137 | IR (cm⁻¹): 1628 (C=N); ¹H NMR (δ, ppm): 8.6 (s, 1H, -CH=N-) |

| 4-Methoxyaniline | 4-methoxy-N-(4-(thiazol-2-yl)benzylidene)aniline | 90 | 128-130 | IR (cm⁻¹): 1620 (C=N); ¹H NMR (δ, ppm): 8.4 (s, 1H, -CH=N-), 3.8 (s, 3H, -OCH₃) |

Table 1: Synthesis of Schiff Bases from this compound

| Reactant 2 (Acetophenone) | Product (Chalcone) | Yield (%) | Melting Point (°C) | Key Spectral Data |

| Acetophenone | 1-phenyl-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | 82 | 145-147 | IR (cm⁻¹): 1660 (C=O), 1595 (C=C); ¹H NMR (δ, ppm): 7.5-8.2 (m, Ar-H, C=CH) |

| 4-Methylacetophenone | 1-(p-tolyl)-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | 85 | 158-160 | IR (cm⁻¹): 1658 (C=O), 1600 (C=C); ¹H NMR (δ, ppm): 2.4 (s, 3H, -CH₃) |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | 80 | 170-172 | IR (cm⁻¹): 1665 (C=O), 1590 (C=C) |

Table 2: Synthesis of Chalcones from this compound

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways starting from this compound.

Caption: General scheme for Schiff base synthesis.

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This compound stands as a valuable and versatile intermediate in the synthesis of a wide range of heterocyclic compounds. Its reactivity, coupled with the inherent biological significance of the thiazole nucleus, makes it a compound of high interest for medicinal chemists and drug discovery professionals. The synthetic pathways and experimental guidelines provided herein serve as a robust foundation for the exploration of novel chemical entities with the potential to address unmet medical needs. Further research into the derivatization of this scaffold is anticipated to yield a new generation of therapeutic agents.

Biological significance of the thiazole moiety in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have made it an indispensable component in the development of a wide array of therapeutic agents. This guide delves into the core biological significance of the thiazole moiety, offering insights into its mechanisms of action, quantitative activity data, and the experimental protocols used for its evaluation.

Physicochemical Properties and Biological Significance

The thiazole ring's success in drug design can be attributed to its distinct electronic and structural features. It is a planar, aromatic system with a pKa that allows it to remain largely uncharged at physiological pH, facilitating cell membrane permeability. The sulfur atom provides a site for hydrogen bonding and potential metabolic oxidation, while the nitrogen atom can act as a hydrogen bond acceptor. These properties allow thiazole-containing molecules to interact with a wide range of biological targets with high affinity and specificity.[1][2]

The thiazole nucleus is a fundamental component of numerous clinically approved drugs, including anticancer agents like Dasatinib and Dabrafenib, antivirals such as Ritonavir, and the essential vitamin Thiamine (Vitamin B1).[3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[6][7]

Key Biological Activities and Mechanisms of Action

Thiazole derivatives exert their therapeutic effects through diverse mechanisms, often by inhibiting key enzymes or modulating critical signaling pathways.

2.1. Anticancer Activity

The thiazole scaffold is a prominent feature in many anticancer drugs.[5] Thiazole-containing compounds have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit crucial signaling pathways like PI3K/Akt/mTOR and NF-κB.[8][9][10] Several kinase inhibitors, which are central to modern cancer therapy, incorporate the thiazole ring to target proteins such as BCR-ABL, EGFR, and VEGFR.[11][12]

For instance, Dasatinib, a potent inhibitor of BCR-ABL kinase, is a frontline treatment for chronic myeloid leukemia. The thiazole moiety in Dasatinib plays a crucial role in binding to the ATP-binding pocket of the kinase, preventing its catalytic activity and halting cancer cell proliferation.

dot

Caption: Inhibition of BCR-ABL kinase signaling by Dasatinib.

2.2. Antimicrobial Activity

Thiazole derivatives exhibit significant activity against a wide range of pathogens, including bacteria and fungi.[13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some thiazole-containing compounds have shown potent activity against resistant strains, making them promising candidates for new antibiotic development.[14][15] For example, sulfathiazole was one of the early sulfonamide antibiotics.

2.3. Anti-inflammatory and Other Activities

The anti-inflammatory properties of thiazole derivatives are well-documented, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.[7] Additionally, thiazole-based compounds have been investigated for their potential in treating neurodegenerative diseases, malaria, and diabetes.[6][16]

dot

Caption: Diverse biological activities of the thiazole moiety.

Quantitative Data Summary

The potency of thiazole derivatives is quantified using various metrics such as the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and minimum inhibitory concentration (MIC). The following tables summarize representative quantitative data for thiazole-containing compounds across different biological activities.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Drug | Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| Dasatinib | K562 (CML) | Cell Proliferation | 0.0003 | [1] |

| Dabrafenib | A375 (Melanoma) | Cell Proliferation | 0.005 | [11] |

| Compound Analogue 23 | MCF-7 (Breast) | PI3K/mTOR Inhibition | 0.131 | [11] |

| Thiazole-Pyridine Hybrid 23 | MCF-7 (Breast) | Cytotoxicity | 5.71 | [3] |

| Thiazole Derivative 6 | C6 (Glioma) | Cytotoxicity | 3.83 (µg/mL) | [17] |

| Thiazole Derivative 9 | HepG-2 (Liver) | Cytotoxicity | 1.61 (µg/mL) | [15] |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |

| Phenylazetidine-thiazole 37a | S. aureus | 6.25 | [15] |

| Thiazole Derivative 40 | S. aureus | 3.125 | [15] |

| Thiazole Derivative 46 | C. albicans | 5.8 | [15] |

| Thiazole-based Ligand L1 | C. glabrata | 32 | [18] |

| 2-Pyrazolin-5-yl-thiazole 8c | C. neoformans | 15.6 | [14] |

Key Experimental Protocols

The evaluation of the biological activity of novel thiazole compounds involves a cascade of in vitro and in vivo assays.[19][20] Below are detailed methodologies for two fundamental assays.

4.1. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

4.2. Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole compound in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

dot

Caption: General workflow for thiazole-based drug discovery.

Conclusion and Future Perspectives

The thiazole moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its proven track record in a multitude of approved drugs and its continued emergence in novel therapeutic candidates underscore its importance. Future research will likely focus on the development of novel thiazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of thiazole-based compounds as multi-target agents and their application in emerging therapeutic areas, such as immunotherapy and targeted protein degradation, represent exciting avenues for future drug development.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjrr.org [wjrr.org]

- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. longdom.org [longdom.org]

- 20. accio.github.io [accio.github.io]

Navigating the Procurement and Purity of 4-Thiazol-2-yl-benzaldehyde: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 25, 2025 – As a pivotal building block in the synthesis of novel therapeutic agents and functional materials, 4-Thiazol-2-yl-benzaldehyde is a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of its commercial availability, typical purity specifications, and recommended analytical methodologies for quality assessment, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Sourcing

This compound (CAS No: 198904-53-9) is readily available from a range of chemical suppliers catering to the research and development sector. Major suppliers include entities such as Sigma-Aldrich (AldrichCPR), Thermo Scientific (Fisher Scientific), Antimex Chemical Limited, VSNCHEM, and Sunway Pharm Ltd. The compound is typically offered in quantities ranging from milligrams to kilograms, accommodating needs from early-stage discovery to process development.

It is crucial for researchers to note that the level of analytical characterization provided by suppliers can vary significantly. For instance, some suppliers, like Sigma-Aldrich, offer this compound as part of their collection for early discovery research and explicitly state that they do not perform analytical testing, placing the onus of purity and identity confirmation on the end-user. Therefore, independent verification of the material's quality is a critical step upon receipt.

Purity Specifications and Impurity Profile

The purity of commercially available this compound generally ranges from 95% to over 98%. The intended application will dictate the required purity level, with more stringent requirements for compounds destined for biological screening or advanced synthetic steps.

Table 1: Summary of Commercial Availability and Purity of this compound

| Supplier | Reported Purity | Available Quantities | Notes |

| Antimex Chemical Limited | 95%, 98% | Bulk | |

| Sigma-Aldrich (AldrichCPR) | Not specified | Various | Buyer assumes responsibility for purity confirmation. |

| Thermo Scientific | 95% | 250 mg and larger | |

| Sunway Pharm Ltd. | 97% | 100mg to 100g | |

| American Elements | High and ultra-high purity forms (99%+) | Research and bulk quantities | Can be produced to various grades (e.g., Pharmaceutical).[1] |

Potential impurities in this compound can arise from the synthetic route, which commonly involves the condensation of 2-halothiazole with 4-formylphenylboronic acid or similar cross-coupling reactions. Common impurities may include unreacted starting materials, by-products from side reactions, and residual catalysts (e.g., palladium).

Experimental Protocols for Quality Assessment

To ensure the integrity of experimental results, researchers should independently verify the purity and identity of this compound. The following are standard analytical techniques and typical expected results for this compound.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase method is typically employed.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV at 254 nm.

-

Expected Result: A major peak corresponding to the product, with the area percentage of this peak representing the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected ¹H NMR Signals:

-

Aldehyde proton (CHO): ~10.1-10.3 ppm (singlet).

-

Thiazole protons: ~7.5-8.5 ppm (multiplets).

-

Benzene ring protons: Aromatic region (multiplets).

-

-

Expected ¹³C NMR Signals: Characteristic peaks for the aldehyde carbonyl, thiazole ring carbons, and benzene ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI).

-

Expected Result: A molecular ion peak at m/z 189.0 [M+H]⁺, corresponding to the molecular formula C₁₀H₇NOS.[2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

-

Expected Absorption Bands:

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and use of commercially sourced this compound in a research setting.

Caption: Quality control workflow for this compound.

Synthetic Utility and Signaling Pathways

This compound is a versatile intermediate rather than an active signaling molecule itself. Its primary utility lies in its ability to undergo a variety of chemical transformations, allowing for the synthesis of more complex molecules with potential biological activity. The aldehyde functional group is a key reactive handle for these transformations.

Caption: Synthetic utility of this compound.

This technical guide serves as a foundational resource for researchers working with this compound. By understanding its commercial landscape and implementing rigorous quality control measures, scientists can ensure the reliability and reproducibility of their research outcomes in the pursuit of novel scientific discoveries.

References

In-Depth Technical Guide: Safety and Handling of 4-Thiazol-2-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Thiazol-2-yl-benzaldehyde (CAS No. 198904-53-9), a heterocyclic aromatic compound utilized in various research and development applications. Adherence to the following protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical Identification and Physical Properties

| Property | Value |

| IUPAC Name | 4-(1,3-thiazol-2-yl)benzaldehyde[1] |

| Synonyms | This compound |

| CAS Number | 198904-53-9[1] |

| Molecular Formula | C₁₀H₇NOS[1] |

| Molecular Weight | 189.23 g/mol [2] |

| Physical State | Solid[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification [1]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

GHS Pictograms

| Pictogram | Description |

| Skull and Crossbones (denotes acute toxicity) |

| Exclamation Mark (denotes irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, respiratory tract irritant) |

| Corrosion (denotes skin corrosion/burns, eye damage, corrosive to metals) |

Hazard and Precautionary Statements [1][2][3]

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P310 / P312 | Immediately call a POISON CENTER or doctor/physician. / Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Toxicological Data for Benzaldehyde

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1300 mg/kg | Not specified in search results |

| Dermal LD50 | Rabbit | >1250 mg/kg | Not specified in search results |

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines the minimum recommended PPE.

Weighing and Handling Solid Compound

This protocol outlines the steps for safely weighing and handling solid this compound.

Preparation of a Solution

This protocol describes the safe preparation of a solution of this compound.

-

Preparation: Work within a certified chemical fume hood. Ensure all necessary glassware is clean and dry.

-

Don PPE: Wear a lab coat, chemical-resistant gloves, and safety goggles.

-

Weigh Solid: Following the protocol in section 4.2, weigh the required amount of this compound.

-

Add Solvent: To the vessel containing the solid, add the appropriate solvent in portions while stirring to facilitate dissolution.

-

Ensure Complete Dissolution: Continue stirring until the solid is completely dissolved. Gentle heating may be applied if the solvent's properties and the reaction conditions permit, but this should be done with caution.

-

Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

-

Storage: Store the solution in a tightly sealed container in a designated and well-ventilated storage area, away from incompatible materials.

Storage and Incompatibility

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use.

Incompatible Materials: While specific incompatibility data for this compound is limited, based on its chemical structure (containing thiazole and benzaldehyde moieties), it should be kept away from:

-

Strong Oxidizing Agents: May react violently.

-

Strong Reducing Agents: May lead to hazardous reactions.

-

Strong Bases and Acids: Can cause decomposition or violent reactions.

-

Peroxides: Potential for explosive peroxide formation, a known hazard for aldehydes.

Emergency Procedures

First Aid Measures

| Exposure | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3] |